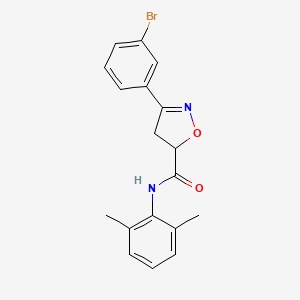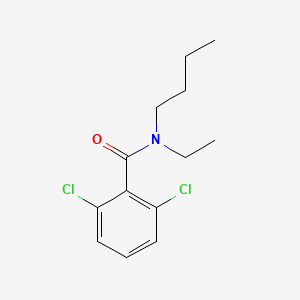
3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide
Vue d'ensemble
Description
3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as BRP, is a synthetic compound that belongs to the class of isoxazolecarboxamides. It has gained significant attention in scientific research due to its potential application in the field of medicinal chemistry. BRP has been reported to exhibit potent activity against various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The exact mechanism of action of 3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide is not fully understood. However, it has been reported to act through multiple pathways, including the inhibition of protein kinases, the modulation of transcription factors, and the regulation of cell signaling pathways. 3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide has also been shown to interact with various proteins, including tubulin, histone deacetylases, and heat shock proteins.
Biochemical and Physiological Effects
3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been reported to exhibit various biochemical and physiological effects. In cancer research, 3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to induce apoptosis and cell cycle arrest in cancer cells. In inflammation research, 3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In neurological research, 3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to exhibit neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide has several advantages for lab experiments, including its potent activity against various diseases, its ability to interact with multiple proteins and pathways, and its potential for use in medicinal chemistry. However, there are also limitations to its use, including its complex synthesis method and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide. One potential direction is to investigate its potential as a novel therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Another potential direction is to further explore its mechanism of action and its interactions with various proteins and pathways. Additionally, research could focus on developing more efficient synthesis methods for 3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide and modifying its structure to improve its potency and selectivity.
Applications De Recherche Scientifique
3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied for its potential application in the field of medicinal chemistry. It has been reported to exhibit potent activity against various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In neurological research, 3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to exhibit neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-11-5-3-6-12(2)17(11)20-18(22)16-10-15(21-23-16)13-7-4-8-14(19)9-13/h3-9,16H,10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJOXNVYILTWLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CC(=NO2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[({3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4697664.png)

![2-mercapto-5-methyl-4-oxo-3-[(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)amino]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4697675.png)
![N-(3-{[(4-nitrophenyl)sulfonyl]amino}phenyl)-2-furamide](/img/structure/B4697681.png)
![4-({[(2-benzoylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4697688.png)

![N-(4-acetylphenyl)-2-[(7,7-dimethyl-5-oxo-4-phenyl-4,5,6,9-tetrahydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio]acetamide](/img/structure/B4697695.png)
![N-cyclopentyl-2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4697696.png)
![1-(4-chlorophenyl)-5-({[3-(dimethylamino)propyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4697709.png)
![N-(3-chlorophenyl)-N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide](/img/structure/B4697731.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chlorobenzamide](/img/structure/B4697736.png)
![methyl 5-(aminocarbonyl)-2-[({[4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4697739.png)
![2-[(1-adamantylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4697751.png)
![N-[4-(acetylamino)phenyl]-2-(4-bromo-2-chlorophenoxy)acetamide](/img/structure/B4697762.png)